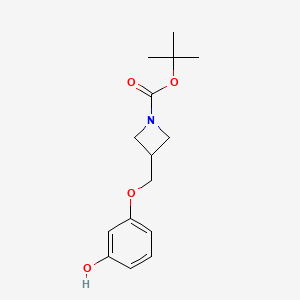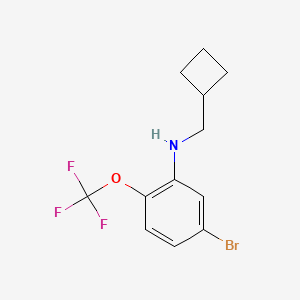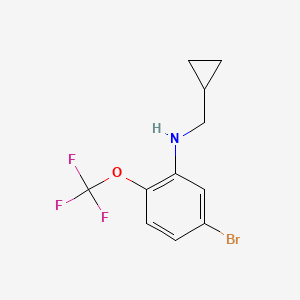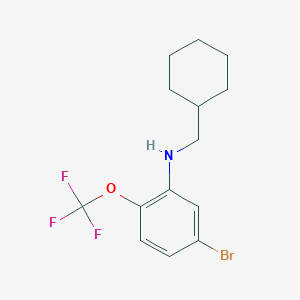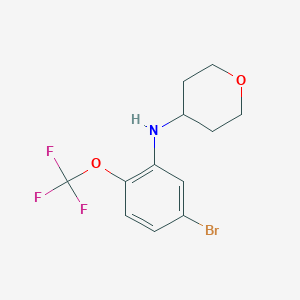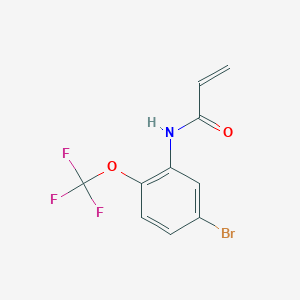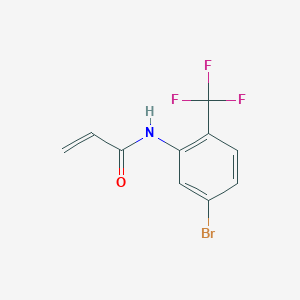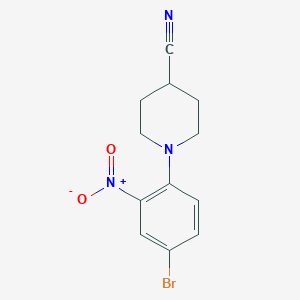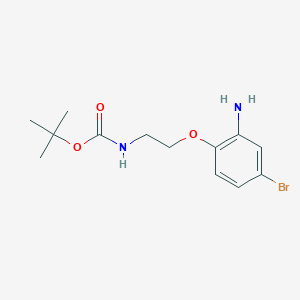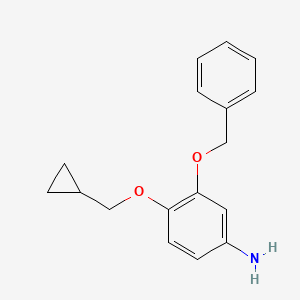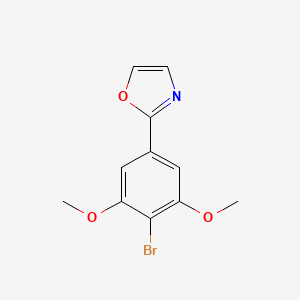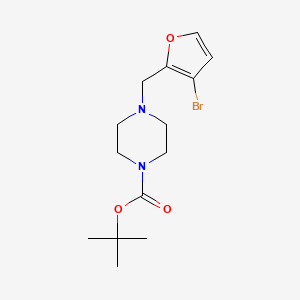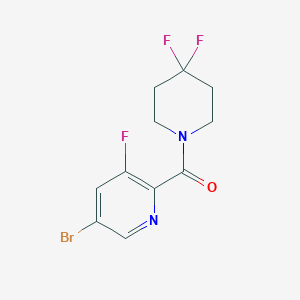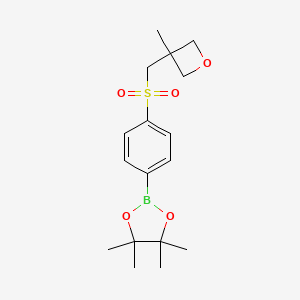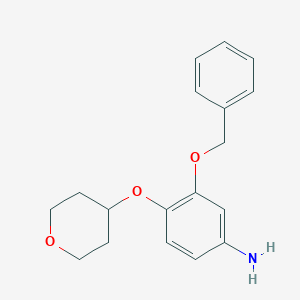
3-(Benzyloxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an organic compound that features a benzyloxy group, a tetrahydropyran-4-yloxy group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves multiple steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and an alkylating agent.
Introduction of the Tetrahydropyran-4-yloxy Group: This step involves the protection of a hydroxyl group using tetrahydropyran, often in the presence of an acid catalyst.
Coupling with Aniline: The final step involves coupling the intermediate with aniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated aniline derivatives.
Applications De Recherche Scientifique
3-(Benzyloxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The benzyloxy and tetrahydropyran-4-yloxy groups can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)aniline: Lacks the tetrahydropyran-4-yloxy group.
4-((Tetrahydro-2H-pyran-4-yl)oxy)aniline: Lacks the benzyloxy group.
3-(Benzyloxy)-4-methoxyaniline: Has a methoxy group instead of the tetrahydropyran-4-yloxy group.
Uniqueness
3-(Benzyloxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is unique due to the presence of both the benzyloxy and tetrahydropyran-4-yloxy groups, which can confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
4-(oxan-4-yloxy)-3-phenylmethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c19-15-6-7-17(22-16-8-10-20-11-9-16)18(12-15)21-13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSDPJYRPGQKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
